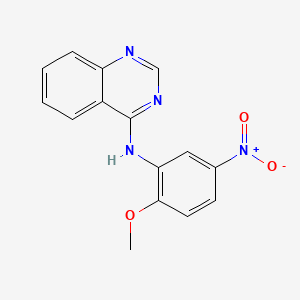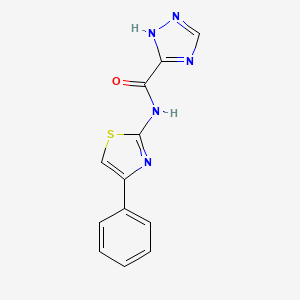
N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide" belongs to a class of compounds that has garnered interest due to its heterocyclic structure, which is common in many biologically active compounds. The chemical integrates both triazole and thiazole moieties, which are known for their significance in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep chemical reactions, starting from basic heterocyclic scaffolds like diaminomaleodinitrile, which undergo various transformations including cyclization, substitution, and condensation reactions. Conditions like temperature, solvents, and specific reagents play crucial roles in determining the yields and purity of these compounds (Qin et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA). Advanced methods such as single-crystal X-ray diffraction can also be employed to elucidate the three-dimensional arrangement of atoms within the compound (Qin et al., 2016).
Chemical Reactions and Properties
Compounds with triazole and thiazole units are involved in a variety of chemical reactions, contributing to their reactivity and potential as intermediates in organic synthesis. Their reactivity with different electrophiles and nucleophiles under various conditions allows for the formation of a diverse array of products with potential biological activities (Patel & Patel, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility in various solvents, are determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and for developing appropriate handling and storage protocols (Zadorozhnii et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and susceptibility to oxidation and reduction, are essential for predicting the compound's reactivity and stability. These properties help in identifying potential applications in chemical syntheses and in designing new compounds with desired biological activities (Patel & Patel, 2015).
科学的研究の応用
Synthesis and Characterization
A novel series of heterocyclic compounds, including "N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives," have been synthesized. These compounds were characterized using various spectroscopic techniques to determine their structure and properties. The synthesis process involves reactions that yield compounds with potential for further biological activity studies (Patel & Patel, 2015).
Biological Activities
The compounds synthesized from the "N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide" framework have been evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties. For instance, a series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has shown potent anticancer activities, demonstrating the potential therapeutic applications of these compounds (Gomha et al., 2017).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of compounds derived from "N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide" have been a subject of research, showing that these compounds possess significant antimicrobial properties against various bacteria and fungi. Additionally, some compounds have displayed antioxidant activities, indicating their potential in combating oxidative stress-related conditions (Saundane & Manjunatha, 2016).
作用機序
The mechanism of action of similar compounds has been investigated. For instance, N-(4-phenyl-1,3-thiazol-2-yl)-N’-phenylureas were found to exhibit anti-inflammatory activity . The molecular docking interaction of these urea compounds revealed the traditional type II p38 kinase inhibitor’s interactions in the DFG out active site .
将来の方向性
The future directions for research on “N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide” and similar compounds could include further investigation of their biological activities. For example, compounds with a structure similar to “N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide” have shown promising antifungal and antibacterial activities. These results suggest that such compounds may provide new insights for antifungal and antibacterial drug development .
特性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS/c18-11(10-13-7-14-17-10)16-12-15-9(6-19-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQTXAXKCYEYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5519772.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)
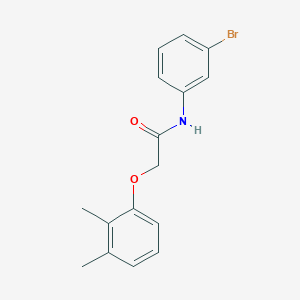
![3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)
![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)

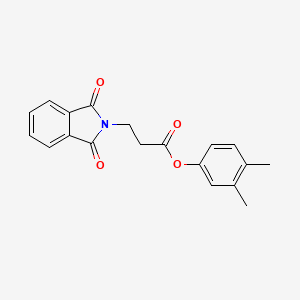
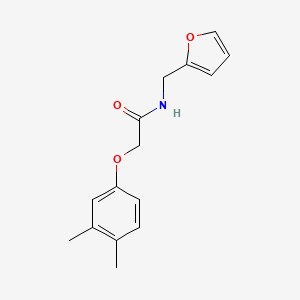
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)
